molecular formula C22H30N2O3 B5644445 2-cyclopropyl-8-[(2,3-dimethylphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

2-cyclopropyl-8-[(2,3-dimethylphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5644445
M. Wt: 370.5 g/mol
InChI Key: KKAZNJNWNWBALL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, closely related to the compound of interest, often involves base-promoted double Michael addition reactions. A methodology for synthesizing these derivatives features cascade cyclization, yielding excellent yields from divinylketones containing aryl and heteroaryl substituents. This process is highly efficient, showcasing the versatility and reactivity of these compounds in synthetic chemistry (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, similar to the target compound, has been elucidated using NMR and X-ray crystallographic techniques. These studies reveal that the cyclohexanone unit within the spirocycles tends to adopt a chair conformation, indicating stability and conformational preferences in these molecules. The crystal packing is driven by intermolecular hydrogen bonding and π–π stacking interactions, highlighting the importance of these forces in the solid-state structure of spirocyclic compounds (Islam et al., 2017).

Chemical Reactions and Properties

Spiro compounds like 2-cyclopropyl-8-[(2,3-dimethylphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one participate in various chemical reactions due to their functional groups and reactive sites. For instance, the synthesis of related spirocyclic compounds involves reactions such as the base-promoted [5+1] double Michael addition, demonstrating the compound's reactivity and potential for functionalization (Islam et al., 2017).

properties

IUPAC Name

2-cyclopropyl-8-[2-(2,3-dimethylphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-16-5-3-6-19(17(16)2)27-13-21(26)23-12-4-10-22(14-23)11-9-20(25)24(15-22)18-7-8-18/h3,5-6,18H,4,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAZNJNWNWBALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N2CCCC3(C2)CCC(=O)N(C3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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